![molecular formula C8H8N4O2 B2754823 Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 2253640-52-5](/img/structure/B2754823.png)
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a chemical compound that has shown promising results in scientific research. It is a heterocyclic compound that contains a pyrazine ring and an aminopyrazole moiety. The compound has gained attention due to its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In
Mechanism of Action
The mechanism of action of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is not fully understood. However, several studies have suggested that the compound exerts its biological activity by interacting with specific targets in cells. In cancer cells, the compound has been found to inhibit the activity of enzymes involved in cell growth and survival. Inflammatory cells, the compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has been found to have several biochemical and physiological effects. In cancer cells, the compound has been found to induce apoptosis and cell cycle arrest. Inflammatory cells, the compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under various conditions. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for the study of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of the compound's potential applications in other fields such as catalysis and materials science. Additionally, the compound's mechanism of action and biological targets could be further elucidated to better understand its potential applications in medicine.
Synthesis Methods
The synthesis of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has been reported in several research studies. One of the most common methods is the reaction of 4-bromo-1,5-dimethylpyrazole with 3-aminopyrazole in the presence of potassium carbonate and copper powder. The reaction is carried out in a mixture of dimethylformamide and toluene at a temperature of 130°C for several hours. The resulting product is then purified by column chromatography to obtain pure Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate.
Scientific Research Applications
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, the compound has been studied for its anticancer activity. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been studied for its anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
In drug discovery, Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has been studied for its potential as a scaffold for the development of new drugs. The compound has been modified to create derivatives with improved pharmacological properties.
In materials science, Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has been studied for its potential as a building block for the synthesis of functional materials. The compound has been used to synthesize fluorescent dyes, polymers, and metal-organic frameworks.
properties
IUPAC Name |
methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAYHJLTPHWTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=CN2N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate |
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